2-(ethylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)benzamide
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Overview
Description
2-(ethylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including an ethylsulfanyl group and a pyrrolidin-1-yl ethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the ethylsulfanyl group and the pyrrolidin-1-yl ethyl group through various substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols or amines.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
2-(ethylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for treating specific diseases or conditions.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-2-pyrrolidin-1-yl-ethylsulfanyl)-benzoic acid
- 1-isoquinolin-6-yl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]urea
Uniqueness
Compared to similar compounds, 2-(ethylsulfanyl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-ethylsulfanyl-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-31-22-12-6-5-11-20(22)23(29)25-17-21-18-9-3-4-10-19(18)24(30)28(26-21)16-15-27-13-7-8-14-27/h3-6,9-12H,2,7-8,13-17H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBTVKSRMMHLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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